4-amino-2-bromo-1,1-dioxothiolan-3-ol
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Overview
Description
4-amino-2-bromo-1,1-dioxothiolan-3-ol is a fascinating chemical compound utilized in diverse scientific research. Its unique properties make it invaluable for various applications such as drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-amino-2-bromo-1,1-dioxothiolan-3-ol, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-bromo-1,1-dioxothiolan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions may yield various substituted thiophene derivatives .
Scientific Research Applications
4-amino-2-bromo-1,1-dioxothiolan-3-ol has numerous scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-amino-2-bromo-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane-2,5-diol: Another thiophene derivative used in organic synthesis.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
4-amino-2-bromo-1,1-dioxothiolan-3-ol is unique due to its specific structural properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
4-amino-2-bromo-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO3S/c5-4-3(7)2(6)1-10(4,8)9/h2-4,7H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSLADHZKQCNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1(=O)=O)Br)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407434 |
Source
|
Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146578-03-2 |
Source
|
Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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